Benzonitrile, 2-chloro-4-(di-2-propenylamino)-
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Overview
Description
Benzonitrile, 2-chloro-4-(di-2-propenylamino)-: is an organic compound with the molecular formula C13H14ClN. This compound is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 2-position and a di-2-propenylamino group at the 4-position. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen at high temperatures (400-450°C) to produce 2-chlorobenzonitrile.
Green Synthesis: A novel green synthesis method involves the use of ionic liquids as recycling agents.
Industrial Production Methods: The industrial production of benzonitrile derivatives typically involves the ammoxidation process due to its efficiency and scalability. This process is widely used in the production of various nitriles, including benzonitrile, 2-chloro-4-(di-2-propenylamino)- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding amides or acids.
Reduction: Reduction of benzonitrile derivatives can yield primary amines.
Substitution: The chlorine atom in 2-chlorobenzonitrile can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products:
Oxidation: Benzamide, benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, benzonitrile derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Benzonitrile derivatives have been explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In the industrial sector, benzonitrile derivatives are used in the production of dyes, pigments, and advanced coatings .
Mechanism of Action
The mechanism of action of benzonitrile, 2-chloro-4-(di-2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The di-2-propenylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with a chlorine atom at the 2-position.
4-Chlorobenzonitrile: Another isomer with a chlorine atom at the 4-position.
2,4-Dichlorobenzonitrile: Contains chlorine atoms at both the 2- and 4-positions.
Uniqueness: Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is unique due to the presence of the di-2-propenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Properties
CAS No. |
821776-61-8 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-[bis(prop-2-enyl)amino]-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H13ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h3-6,9H,1-2,7-8H2 |
InChI Key |
FFDOKPVEMFAOEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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